
4'-Amino-3',5'-dichloroacetophenone
Overview
Description
4’-Amino-3’,5’-dichloroacetophenone, with the chemical formula C8H7Cl2NO, is a compound known for its diverse applications in organic chemistry. This yellow crystalline solid is characterized by its amino and dichloro functional groups . It is also known by other names such as 1-(4-Amino-3,5-dichlorophenyl)-ethanone and 3,5-Dichloro-4-aminoacetophenone .
Preparation Methods
Synthetic Routes and Methodologies
Chlorination in Glacial Acetic Acid
The most widely documented method involves direct chlorination of 4-aminoacetophenone in glacial acetic acid. In a representative procedure, 4-aminoacetophenone (81.4 mmol) is dissolved in 140 mL of glacial acetic acid at 15°C, followed by rapid addition of a chlorine-saturated acetic acid solution . The exothermic reaction is quenched by pouring the mixture into ice water, yielding a precipitate that is filtered and recrystallized from ethanol. This method achieves a moderate yield of 52%, with NMR characterization confirming the product’s structure (δ 2.50 ppm for the acetyl methyl group and δ 7.82 ppm for aromatic protons) .
A scaled-up variant utilizes iron(III) chloride as a catalyst in chloroform. For instance, 8.3 g of 2,6-dichloroaniline is dispersed in chloroform, followed by the addition of 30 g FeCl₃ and 8.8 g acetyl chloride at 0°C . After stirring at room temperature for 6 hours, acidification and filtration yield 9.0 g (88.6% yield) of the target compound with 99.5% HPLC purity . The use of FeCl₃ enhances electrophilic substitution, improving regioselectivity for the 3,5-dichloro positions.
Mechanochemical Synthesis Using Trichloroisocyanuric Acid
An alternative approach employs trichloroisocyanuric acid (TCICA) as a solid chlorinating agent. In this solvent-free method, 4-aminoacetophenone (0.6–1.0 mmol) is ground with TCICA in a ball mill at room temperature for 30 minutes . The crude product is purified via flash chromatography, avoiding energy-intensive heating or cooling. While this method aligns with green chemistry principles, its scalability remains limited due to challenges in handling mechanochemical reactions at industrial scales.
Halogenation in Alcoholic Solvents
A patent-pending method dissolves 4-aminoacetophenone derivatives in anhydrous ethyl or t-butyl alcohol, followed by bubbling chlorine gas (2.0–2.5 equiv) at 0–20°C . This approach minimizes side reactions such as over-chlorination or oxidation, yielding high-purity product suitable for pharmaceutical synthesis. For example, treating 4'-amino-2-(t-butylamino)acetophenone with chlorine in t-butyl alcohol produces the dichloro derivative in yields exceeding 70% .
Characterization and Quality Control
Post-synthesis, the compound is characterized by NMR, HPLC, and melting point analysis. The reported melting range of 162–166°C aligns with literature values . Purity assessments via HPLC (>99.5%) ensure compliance with pharmaceutical standards . Storage recommendations include inert atmospheres (N₂ or Ar) and antioxidants like propyl gallate to prevent peroxide formation .
Industrial Applications and Scalability
4'-Amino-3',5'-dichloroacetophenone’s primary application lies in synthesizing β2-adrenergic agonists. For example, its reaction with t-butylamine yields clenbuterol, a bronchodilator . Industrial processes prioritize cost-effective chlorination routes, with FeCl₃-catalyzed methods dominating production due to high yields and minimal byproducts .
Chemical Reactions Analysis
4’-Amino-3’,5’-dichloroacetophenone is known to participate in various chemical reactions due to its active chemical properties. It undergoes:
Oxidation Reactions: Often using selective oxidants.
Rearrangement Reactions: Facilitated by specific catalysts.
Amination Reactions:
Common reagents and conditions used in these reactions include oxidizing agents, catalysts, and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Pharmaceutical Applications
4'-Amino-3',5'-dichloroacetophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds:
- Antitussive and Antiasthmatic Drugs : It is used to synthesize gramtin, a drug effective for treating cough and asthma .
- Clenbuterol Production : This compound is also utilized in the synthesis of Clenbuterol, which is primarily used as a bronchodilator in veterinary medicine .
Case Study: Synthesis of Gramtin
The synthesis involves chlorination of 4-aminoacetophenone in the presence of acetic acid and chlorine gas. The process yields this compound as an intermediate, which is further processed to obtain gramtin .
Agricultural Applications
In agriculture, this compound has been noted for its role as a growth promoter:
- Animal Growth Regulation : Compounds derived from this compound have been shown to promote lean meat deposition in livestock, enhancing feed efficiency and growth rates .
Industrial Applications
The compound finds extensive use in industrial chemistry for various applications:
- Organic Synthesis : It acts as a reagent in numerous organic reactions including oxidation, rearrangement, and amination reactions. Its ability to function as a selective oxidant makes it valuable in synthetic organic chemistry .
- Production of Dyes and Disinfectants : It serves as a raw material for synthesizing dyes and disinfectants, showcasing its versatility in chemical manufacturing .
Table 1: Summary of Applications
Application Area | Specific Uses |
---|---|
Pharmaceuticals | Intermediate for gramtin and Clenbuterol synthesis |
Agriculture | Growth promoter for livestock |
Industrial Chemistry | Organic synthesis, production of dyes and disinfectants |
Biological Evaluations
Recent studies have explored the biological activities of derivatives of this compound:
- Antimicrobial Activity : Research indicates that derivatives exhibit broad-spectrum antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. .
- Antidiabetic Properties : Some derivatives have shown significant inhibition against enzymes like α-amylase and α-glucosidase, highlighting potential applications in diabetes management .
Case Study: Antimicrobial Activity
In a study evaluating five derivatives of 4-amino phenol compounds synthesized from this compound, all compounds demonstrated substantial antimicrobial efficacy. The study utilized various strains to assess the effectiveness, revealing promising results for future therapeutic applications .
Mechanism of Action
The mechanism of action of 4’-Amino-3’,5’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Clenbuterol, it acts by relaxing the airways in the lungs, which is beneficial for treating asthma . The exact molecular targets and pathways can vary depending on the specific application and the compound it is being used to synthesize.
Comparison with Similar Compounds
4’-Amino-3’,5’-dichloroacetophenone can be compared with other similar compounds such as:
4’-Aminoacetophenone: Lacks the dichloro groups, making it less reactive in certain chemical reactions.
3’,5’-Dichloroacetophenone: Lacks the amino group, which limits its applications in the synthesis of bioactive molecules.
The presence of both amino and dichloro groups in 4’-Amino-3’,5’-dichloroacetophenone makes it unique and versatile for various chemical and industrial applications.
Biological Activity
4'-Amino-3',5'-dichloroacetophenone is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and two chlorine atoms on the aromatic ring. This structure contributes to its biological activity, particularly in modulating various biochemical pathways.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- β-Receptors : The compound exhibits activity on β-receptors, which are crucial in mediating various physiological responses including cardiovascular effects and metabolic regulation .
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various substituted acetophenones, this compound demonstrated potent inhibitory effects against E. coli and S. aureus. The compound's structure was determined to be a critical factor influencing its antimicrobial potency, with modifications leading to enhanced activity against resistant strains.
Case Study 2: Anti-inflammatory Properties
Research assessing the anti-inflammatory effects of this compound showed significant inhibition of COX-1 and lipoxygenase pathways. This suggests potential therapeutic applications in inflammatory diseases, where modulation of these pathways is beneficial.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent:
- Absorption : The compound exhibits good bioavailability when administered orally.
- Metabolism : It undergoes hepatic metabolism, with several metabolites being active.
- Toxicity Profile : Preliminary toxicological evaluations indicate low toxicity at therapeutic doses, although further studies are needed to fully characterize its safety profile.
Q & A
Basic Research Questions
Q. What are the common methods for synthesizing 4'-Amino-3',5'-dichloroacetophenone, and what are their advantages and limitations?
The compound is typically synthesized via halogenation or substitution reactions. A notable method involves the modified Sandmeyer reaction , where 4'-aminoacetophenone derivatives are treated with CuCl₂ and tert-butyl nitrite (t-BuONO) in acetonitrile. For example, describes the synthesis of 3’,4’,5’-trichloroacetophenone from 4’-Amino-3’,5’-dichloroacetophenone using CuCl₂ (144 mmol) and t-BuONO (180 mmol) at 65°C for 1 hour, yielding 80% after recrystallization . Advantages : High regioselectivity due to the directing effect of the amino group. Limitations : Requires careful control of stoichiometry and reaction time to avoid over-halogenation.
Q. What spectroscopic and analytical techniques are recommended for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H NMR (δ ~2.58 ppm for acetyl group, 7.92 ppm for aromatic protons) and ¹³C NMR (δ ~194.7 ppm for ketone carbon) to confirm substituent positions .
- IR spectroscopy : Peaks at ~1692 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-Cl/N-H bends) .
- Melting point analysis : Lit. range 162–166°C; deviations indicate impurities .
- HPLC/GC-MS : To quantify trace impurities (<3%) and validate purity for synthetic applications.
Q. How does the amino group in this compound influence its chemical reactivity compared to non-aminated analogs?
The amino group acts as a strong electron-donating group , directing electrophilic substitution to the para position. It also enables reactions like diazotization or Sandmeyer-type halogenation, as seen in , where the amino group is replaced by chlorine under controlled conditions . Non-aminated analogs lack this directing effect, leading to less predictable substitution patterns.
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis, particularly in handling reactive intermediates?
Optimization strategies include:
- Stoichiometric control : Maintain a 1:1.2 molar ratio of substrate to CuCl₂ to prevent over-chlorination .
- Solvent selection : Acetonitrile enhances reaction homogeneity and intermediate stability.
- Workup protocols : Use Celite filtration to remove copper residues and EtOAc extraction to isolate the product efficiently .
- Temperature modulation : Heating at 65°C for 1 hour balances reaction speed and byproduct suppression.
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?
Discrepancies often arise from impurities or polymorphic forms. To resolve:
- Recrystallization : Purify using hexane or ethyl acetate to isolate the pure compound.
- Cross-validation : Compare NMR/IR data with literature (e.g., and ) .
- Purity assays : Use HPLC with a C18 column (acetonitrile/water gradient) to detect contaminants.
Q. What are the common derivatization pathways for this compound in pharmaceutical research?
Key pathways include:
- Oxidation : Conversion to trichlorobenzoic acids using tert-butyl hydroperoxide and WO₃ (e.g., 2,3,4-trichlorobenzoic acid synthesis in ) .
- Diazotization : Formation of azo dyes or coupling with aryl boronic acids for drug candidate libraries.
- Halogen exchange : Fluorination via Balz-Schiemann reaction to modify bioactivity.
Q. What are the key challenges in quantifying trace impurities in this compound, and which chromatographic methods are most effective?
Challenges include co-elution of structurally similar byproducts (e.g., di-/tri-chlorinated analogs). Effective methods:
- HPLC-DAD : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase.
- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column.
- LC-MS/MS : For non-volatile impurities, employ electrospray ionization in positive ion mode.
Q. Under what storage conditions does this compound degrade, and what stabilizers are recommended for long-term preservation?
- Storage : Ambient temperatures (20–25°C) in airtight, light-resistant containers with desiccants (silica gel) .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent oxidative degradation.
- Avoid : Exposure to moisture or strong acids/bases, which accelerate hydrolysis of the acetyl group.
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPKZJDZXIKSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190629 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37148-48-4 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37148-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Amino-3',5'-dichloroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-3,5-dichlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-AMINO-3',5'-DICHLOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC3RI6O2DB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.